

# SRK-181 Demonstrates Promise in Overcoming Checkpoint Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | AI-181    |           |  |  |
| Cat. No.:            | B15565258 | Get Quote |  |  |

A detailed comparison of SRK-181 with alternative therapies for patients with checkpoint inhibitor-refractory solid tumors reveals a promising new avenue for treatment. SRK-181, a selective inhibitor of latent TGF-β1, has shown encouraging anti-tumor activity in heavily pretreated patients who have developed resistance to anti-PD-1/PD-L1 therapies.

This guide provides a comprehensive analysis of the efficacy of SRK-181 based on data from the Phase 1 DRAGON trial, comparing it with other therapeutic options available for patients with checkpoint inhibitor-refractory clear cell renal cell carcinoma (ccRCC), melanoma, and head and neck squamous cell carcinoma (HNSCC).

### Efficacy of SRK-181 in Checkpoint Inhibitor-Refractory Tumors

The DRAGON trial (NCT04291079) is a Phase 1 study evaluating the safety and efficacy of SRK-181, both as a monotherapy and in combination with an anti-PD-(L)1 antibody, in patients with locally advanced or metastatic solid tumors. The trial enrolled patients who were non-responders to prior anti-PD-1 therapy.

Data from the DRAGON trial indicates that SRK-181 in combination with pembrolizumab was generally well-tolerated and demonstrated promising anti-tumor activity across multiple tumor types, most notably in ccRCC and melanoma. The combination treatment was associated with an enhanced proinflammatory tumor microenvironment, characterized by increased infiltration of CD8+ T-cells.



### **Quantitative Efficacy Data for SRK-181**

The following table summarizes the efficacy of SRK-181 in combination with pembrolizumab in checkpoint inhibitor-refractory patients from the DRAGON trial.

| Tumor Type              | Number of<br>Evaluable<br>Patients | Objective<br>Response<br>Rate (ORR) | Disease<br>Control Rate<br>(DCR) | Reference |
|-------------------------|------------------------------------|-------------------------------------|----------------------------------|-----------|
| ccRCC                   | 30                                 | 20%                                 | -                                | _         |
| Melanoma                | 10                                 | 20%                                 | -                                |           |
| HNSCC                   | 6                                  | 33.3%                               | -                                |           |
| Urothelial<br>Carcinoma | 11                                 | 0%                                  | -                                | _         |
| NSCLC                   | 11                                 | 0%                                  | -                                |           |

### **Comparison with Alternative Therapies**

The treatment landscape for checkpoint inhibitor-refractory cancers is evolving, with several alternative therapies showing varying degrees of efficacy.

### **Clear Cell Renal Cell Carcinoma (ccRCC)**

For patients with ccRCC who have progressed on checkpoint inhibitors, subsequent treatment options often involve tyrosine kinase inhibitors (TKIs).



| Treatment                                | Trial                  | Number of<br>Patients | Objective<br>Response<br>Rate (ORR) | Median Progressio n-Free Survival (PFS) | Reference |
|------------------------------------------|------------------------|-----------------------|-------------------------------------|-----------------------------------------|-----------|
| SRK-181 +<br>Pembrolizum<br>ab           | DRAGON<br>(Part B)     | 30                    | 20%                                 | -                                       |           |
| Cabozantinib                             | METEOR                 | -                     | 17%                                 | 7.4 months                              |           |
| Lenvatinib +<br>Everolimus               | Study 205              | -                     | 37%                                 | 7.1 months                              |           |
| Nivolumab + Ipilimumab (after prior ICI) | Retrospective<br>study | 45                    | 20%                                 | 4 months                                |           |

### Melanoma

In the setting of anti-PD-1 refractory melanoma, several immunotherapeutic approaches are being explored.



| Treatment                                   | Trial              | Number of<br>Patients | Objective<br>Response<br>Rate (ORR) | Median Progressio n-Free Survival (PFS) | Reference |
|---------------------------------------------|--------------------|-----------------------|-------------------------------------|-----------------------------------------|-----------|
| SRK-181 +<br>Pembrolizum<br>ab              | DRAGON<br>(Part B) | 10                    | 20%                                 | -                                       |           |
| Ipilimumab +<br>Nivolumab                   | SWOG 1616          | 92                    | 28%                                 | 3.0 months<br>(6-month<br>rate: 34%)    |           |
| Lifileucel (TIL therapy)                    | Phase 2            | -                     | 31.4%                               | 7.2 months                              | •         |
| Relatlimab +<br>Nivolumab                   | RELATIVITY-<br>020 | -                     | 12%                                 | - (6-month rate: 20%)                   |           |
| RP-1<br>(Oncolytic<br>Virus) +<br>Nivolumab | IGNYTE             | 156                   | ~33%                                | -                                       |           |

### **Head and Neck Squamous Cell Carcinoma (HNSCC)**

For patients with recurrent or metastatic HNSCC who have progressed after platinum-based chemotherapy, treatment options are limited.



| Treatment                                   | Trial              | Number of<br>Patients | Objective<br>Response<br>Rate (ORR) | Median<br>Overall<br>Survival<br>(OS) | Reference |
|---------------------------------------------|--------------------|-----------------------|-------------------------------------|---------------------------------------|-----------|
| SRK-181 +<br>Pembrolizum<br>ab              | DRAGON<br>(Part B) | 6                     | 33.3%                               | -                                     |           |
| Nivolumab                                   | CheckMate-<br>141  | 240                   | 13.3%                               | 7.5 months                            |           |
| Pembrolizum<br>ab                           | KEYNOTE-<br>040    | -                     | 14.6%                               | 8.4 months                            |           |
| Standard of Care (Chemothera py/Cetuximab ) | CheckMate-<br>141  | 121                   | 5.8%                                | 5.1 months                            |           |

# Experimental Protocols DRAGON Trial (SRK-181)

The DRAGON trial (NCT04291079) is a multi-center, open-label, Phase 1 study of SRK-181 administered intravenously.

- Part A (Dose Escalation): This part of the study followed a standard 3+3 design to determine
  the maximum tolerated dose and recommended Phase 2 dose of SRK-181, both as a
  monotherapy (Part A1) and in combination with an anti-PD-(L)1 agent (Part A2).
- Part B (Dose Expansion): This phase evaluates the combination of SRK-181 at the
  recommended Phase 2 dose with an anti-PD-(L)1 antibody in specific cohorts of patients
  with ccRCC, melanoma, HNSCC, urothelial carcinoma, and non-small cell lung cancer who
  are non-responders to prior anti-PD-1 therapy.
- Key Inclusion Criteria: Patients with locally advanced or metastatic solid tumors, measurable disease per RECIST v1.1, and an ECOG performance status of 0-1.



- Key Exclusion Criteria for Combination Cohorts: Patients must have previously received an anti-PD-(L)1 therapy and were considered non-responders.
- Primary Outcome Measures: Safety and tolerability of SRK-181.
- Secondary Outcome Measures: Pharmacokinetics, anti-drug antibodies, and anti-tumor activity (ORR and duration of response).

## Signaling Pathways and Mechanisms of Action SRK-181: Targeting the TGF-β1 Pathway

Transforming growth factor-beta 1 (TGF- $\beta$ 1) is a key cytokine that promotes an immunosuppressive tumor microenvironment, contributing to resistance to checkpoint inhibitors. TGF- $\beta$ 1 can impair T-cell infiltration and their tumor-killing activity. SRK-181 is a fully human monoclonal antibody that selectively inhibits the activation of latent TGF- $\beta$ 1. By blocking TGF- $\beta$ 1 signaling, SRK-181 aims to reverse this immunosuppression and enhance the antitumor immune response.





Click to download full resolution via product page



Caption: SRK-181 inhibits the activation of latent TGF- $\beta$ 1, preventing downstream signaling that leads to T-cell suppression.

#### **Alternative Treatment Pathways**

Alternative therapies for checkpoint inhibitor-refractory cancers target different pathways to overcome resistance.

Ipilimumab + Nivolumab: This combination targets two different immune checkpoints.
 Nivolumab blocks the PD-1 pathway, while ipilimumab blocks the CTLA-4 pathway. This dual blockade can lead to a more robust anti-tumor immune response.



Click to download full resolution via product page

Caption: Dual checkpoint blockade with ipilimumab (anti-CTLA-4) and nivolumab (anti-PD-1) to enhance T-cell activation.

• Lifileucel (TIL Therapy): This is a form of adoptive cell therapy where a patient's own tumor-infiltrating lymphocytes (TILs) are harvested, expanded in a laboratory, and then re-infused into the patient to attack the cancer cells.





Click to download full resolution via product page

Caption: Workflow for Tumor-Infiltrating Lymphocyte (TIL) therapy.

#### Conclusion

SRK-181 represents a novel and promising approach for treating patients with solid tumors that are resistant to checkpoint inhibitors. By selectively targeting the immunosuppressive TGF- $\beta$ 1 pathway, SRK-181 has the potential to resensitize tumors to anti-PD-1/PD-L1 therapy. While direct comparative trials are needed for a definitive conclusion, the initial data from the



DRAGON trial suggests that SRK-181 offers a clinically meaningful benefit for a patient population with limited treatment options. Further investigation in larger, randomized trials is warranted to confirm these findings and to identify the patient populations most likely to benefit from this innovative therapy.

 To cite this document: BenchChem. [SRK-181 Demonstrates Promise in Overcoming Checkpoint Inhibitor Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565258#efficacy-of-srk-181-in-checkpoint-inhibitor-refractory-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com